1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester
Description
1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a tetrahydro configuration and a benzyl ester group at position 6. The benzyl ester moiety serves as a protective group for the carboxylic acid functionality, enabling further synthetic modifications. Synthesis routes for related pyrazolo-fused bicycles often involve palladium-catalyzed cross-coupling reactions (e.g., Liebeskind-Srogl couplings) and intramolecular cyclizations, as demonstrated in studies on structurally analogous compounds .
Properties
IUPAC Name |
benzyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-12-8-15-16-13(12)9-17/h1-5,8H,6-7,9-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEGFSHMUOFDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=NN2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolone-Pyrone Condensation
A foundational approach involves the condensation of 3-amino-1-phenylpyrazolin-5-one (pyrazolone) with 2-pyrone derivatives. This method, adapted from pyrazolo[3,4-b]pyridin-3-one syntheses, proceeds via nucleophilic attack at the pyranic carbon of 2-pyrone, followed by tautomerization and dehydration to form the pyrazolo-pyridine core. For instance, refluxing pyrazolone with ethyl isodehydracetate in n-butanol at 120°C for four days yields pyrazolo[3,4-b]pyridine-5-carboxylate derivatives in 49% yield.
Key Reaction Conditions :
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Solvent : Linear aliphatic alcohols (e.g., n-butanol) with high boiling points enhance yields.
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Temperature : Prolonged reflux (≥100°C) ensures complete cyclization.
Lithium Hexamethyldisilazide (LiHMDS)-Mediated Alkylation
A patent describes a LiHMDS-driven alkylation for related pyrazolo[4,3-c]pyridines. In a three-necked flask under nitrogen, LiHMDS (1M in THF) deprotonates the pyrazole precursor at -78°C, enabling nucleophilic attack on diethyl oxalate. Subsequent warming to 25°C facilitates cyclization, yielding a tetrahydro-pyrazolopyridine carboxylate intermediate.
Optimization Insights :
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Base : LiHMDS outperforms weaker bases (e.g., K₂CO₃) in regioselective alkylation.
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Solvent : Tetrahydrofuran (THF) ensures solubility at low temperatures.
Multicomponent Reaction (MCR) Approaches
Doebner-Ugi Four-Component Reaction
A convergent strategy combines Doebner and Ugi reactions to assemble pyrazolo[3,4-b]pyridine-6-carboxylic acids. Reacting 5-amino-3-methylpyrazole with aldehydes and acrylic acid derivatives in acetic acid generates the pyrazolopyridine core. Subsequent Ugi reaction with benzylamine and isocyanides introduces the benzyl ester moiety.
Critical Parameters :
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Solvent System : Methanol-DMF (2:1) at 70°C balances reactivity and solubility.
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Yield : ~60–75% for carboxamide intermediates, with esterification requiring additional steps.
Direct Esterification of Carboxylic Acid Intermediates
Pyrazolo[3,4-c]pyridine-6-carboxylic acid, synthesized via MCRs, undergoes benzylation using benzyl bromide and K₂CO₃ in DMF. This one-pot esterification achieves >80% conversion, though purification via silica gel chromatography (ethyl acetate/hexane) is necessary to isolate the benzyl ester.
Alkylation-Cyclization Cascades
Oxirane Ring-Opening and Cyclization
A regioselective method alkylates ethyl 1H-pyrazole-5-carboxylates with 2-(chloromethyl)oxirane to form epoxy intermediates. Treatment with amines (e.g., benzylamine) triggers oxirane ring-opening and spontaneous cyclization, yielding tetrahydro-pyrazolo[1,5-a]diazepin-4-ones. Adapting this for pyrazolo[3,4-c]pyridines would require substituting the diazepinone scaffold with a pyridine ring.
Reagent Optimization :
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Base : Cs₂CO₃ in DMSO enhances alkylation efficiency (87% yield).
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Temperature : 100°C for 12 hours ensures complete cyclization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity
- Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrazolo ring can enhance cytotoxic effects against various cancer cell lines. The benzyl ester form has been noted for its improved solubility and bioavailability compared to other derivatives .
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Neuroprotective Effects
- This compound has been investigated for its neuroprotective properties. It has been shown to inhibit certain enzymes associated with neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Alzheimer's and Parkinson's disease. In vitro studies suggest that it may protect neuronal cells from oxidative stress .
- Antimicrobial Activity
Pharmacology
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Enzyme Inhibition
- Compounds in this class have been identified as inhibitors of specific enzymes such as phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, promoting various physiological responses beneficial in treating cardiovascular diseases .
- Cardiovascular Applications
Materials Science
- Polymer Chemistry
- Nanotechnology
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs of the target compound, emphasizing differences in substituents, molecular formulas, and physical properties:
*Hypothetical values based on structural analysis.
Substituent Effects on Properties and Reactivity
- Benzyl Ester vs. In contrast, the tert-butyl group ((CH₃)₃CO-) offers steric protection and electron-donating effects, enhancing hydrolytic stability under basic conditions. Benzyl esters are typically cleaved via hydrogenolysis, while tert-butyl esters require acidic conditions for deprotection . Molecular Weight: The tert-butyl analog (239.27 g/mol) is lighter than the benzyl derivative (hypothetical 265.29 g/mol), which may influence pharmacokinetic profiles.
Trifluoromethyl Substitution :
- The addition of a -CF₃ group (as in ) introduces strong electron-withdrawing effects, improving metabolic stability and resistance to oxidative degradation. This modification is common in CNS-targeting drugs.
Biological Activity
1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis pathways, structure-activity relationships (SAR), and case studies.
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
- CAS Number : 503614-92-4
Biological Activity Overview
1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine derivatives have been reported to exhibit a variety of biological activities:
- Anticancer Activity : Several studies have indicated that compounds within this class can inhibit tumor cell proliferation. For instance, compounds derived from the pyrazolo[3,4-c]pyridine scaffold have shown significant cytotoxic effects against various cancer cell lines including HeLa and HCT116 cells with IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK) .
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been evaluated through assays measuring inhibition of cyclooxygenase (COX) enzymes. Notably, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationships (SAR)
The biological activity of 1,4,5,7-tetrahydro-pyrazolo[3,4-c]pyridine derivatives is heavily influenced by their structural components. Modifications at specific positions on the pyrazolo ring and the introduction of various substituents can enhance or diminish their pharmacological properties.
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Methoxyphenyl | 0.36 | CDK2 Inhibitor |
| Compound B | 2-Oxopiperidinyl | 0.04 | COX-2 Inhibitor |
| Compound C | 4-Nitrophenyl | 0.04 | Anti-inflammatory |
Case Studies
- Anticancer Activity : A study focusing on the anticancer potential of pyrazolo[3,4-c]pyridines demonstrated that specific derivatives significantly inhibited the growth of HeLa cells with an IC50 value of 0.36 µM . This suggests a promising avenue for developing targeted cancer therapies.
- Anti-inflammatory Mechanism : Another investigation assessed the anti-inflammatory effects through carrageenan-induced edema models in rats. The study found that specific derivatives not only inhibited COX-2 but also reduced pro-inflammatory cytokine levels in vitro . The results indicated a mechanism involving the suppression of iNOS and COX-2 mRNA expressions.
Q & A
Q. What are the key synthetic pathways for 1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting aldehydes with ethyl cyanoacetate in ionic liquids (e.g., [bmim][BF4]) under catalytic conditions (FeCl3·6H2O, 80°C) to form intermediates, followed by benzyl esterification. This approach minimizes side reactions and improves yields due to the ionic liquid’s solvation properties .
Q. How is structural characterization performed for this compound?
Elemental analysis (C, H, N) and spectral techniques (IR, ¹H/¹³C NMR, and MS) are standard. For example, IR confirms carbonyl (C=O) stretches at ~1700 cm⁻¹, while NMR resolves pyrazolo-pyridine ring protons (δ 7.2–8.5 ppm for aromatic protons) and benzyl ester groups (δ 5.1–5.3 ppm for CH2). X-ray crystallography may resolve ambiguities in tautomeric forms .
Q. What are the primary applications in drug discovery?
The compound serves as a scaffold for kinase inhibitors and GPCR modulators due to its fused pyrazole-pyridine core. Derivatives with tert-butyl esters (e.g., 6-BOC analogs) are intermediates in bioactive molecule synthesis, particularly for CNS targets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Key parameters include:
Q. What analytical challenges arise in distinguishing tautomeric forms of this compound?
The pyrazolo-pyridine system exhibits keto-enol tautomerism, leading to spectral inconsistencies. Strategies include:
Q. How do substituents on the benzyl ester impact biological activity?
A comparative study of substituents (e.g., electron-withdrawing vs. donating groups) reveals:
Q. How to address discrepancies in reported spectral data for derivatives?
Contradictions often stem from solvent polarity or pH effects. For example, DMSO-d6 may stabilize enolic forms, while CDCl3 favors keto tautomers. Cross-referencing multiple solvents and pH-adjusted samples resolves these issues. Collaborative validation with independent labs is recommended .
Methodological Considerations
Q. What computational tools are recommended for modeling this compound’s reactivity?
- Gaussian 16 : For tautomer energy profiling.
- AutoDock Vina : Docking studies to predict binding modes.
- MolSoft ICM-Pro : SAR analysis for derivative libraries.
Benchmark against experimental data (e.g., XRD structures) ensures accuracy .
Q. How to design a stability study under physiological conditions?
- Buffer systems : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- LC-MS monitoring : Track hydrolysis of the benzyl ester to carboxylic acid.
- Temperature ramps : Assess Arrhenius kinetics for shelf-life prediction.
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?
Variations arise from:
- Assay conditions : Differences in ATP concentrations (kinase assays) or cell lines.
- Stereochemical impurities : Chiral centers in derivatives may remain uncharacterized.
- Off-target effects : Use CRISPR-validated cell lines and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
